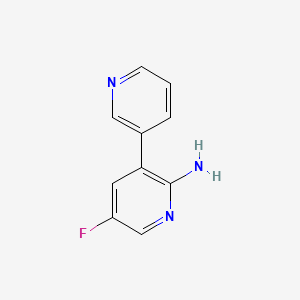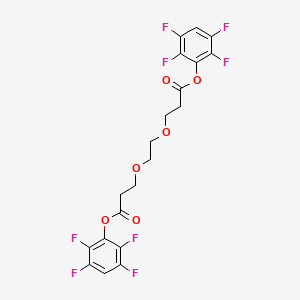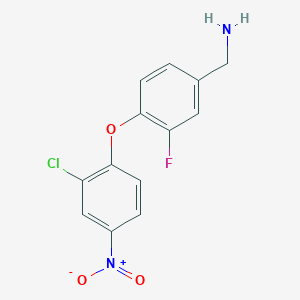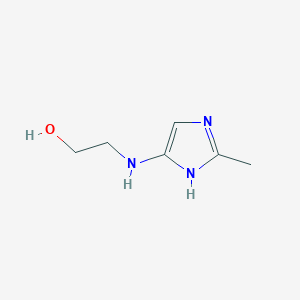![molecular formula C12H8F3NO3 B12831224 3-Methoxy-4-[[4-(trifluoromethyl)phenyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12831224.png)
3-Methoxy-4-[[4-(trifluoromethyl)phenyl]amino]cyclobut-3-ene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-[[4-(trifluoromethyl)phenyl]amino]cyclobut-3-ene-1,2-dione is a synthetic organic compound with the molecular formula C({12})H({8})F({3})NO({3}) It is characterized by the presence of a methoxy group, a trifluoromethylphenyl group, and a cyclobutene-1,2-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[[4-(trifluoromethyl)phenyl]amino]cyclobut-3-ene-1,2-dione typically involves the following steps:
Formation of the Cyclobutene Core: The cyclobutene-1,2-dione core can be synthesized through a [2+2] cycloaddition reaction involving an alkyne and a ketene.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation, often using methyl iodide (CH(_3)I) in the presence of a base such as potassium carbonate (K(_2)CO(_3)).
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is typically introduced through a nucleophilic aromatic substitution reaction, using a suitable trifluoromethylphenylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyclobutene-1,2-dione core, potentially converting it to a cyclobutane derivative.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br(_2)) or nitric acid (HNO(_3)).
Major Products
Oxidation: Formation of methoxy-substituted aldehydes or acids.
Reduction: Formation of cyclobutane derivatives.
Substitution: Various substituted trifluoromethylphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-Methoxy-4-[[4-(trifluoromethyl)phenyl]amino]cyclobut-3-ene-1,2-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its distinctive functional groups. It may serve as a probe or inhibitor in biochemical assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4-[[4-(trifluoromethyl)phenyl]amino]cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the cyclobutene-1,2-dione core can participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-4-[[4-(trifluoromethyl)phenyl]amino]cyclobut-3-ene-1,2-dione: Similar in structure but may differ in the position or nature of substituents.
4-[[4-(Trifluoromethyl)phenyl]amino]cyclobut-3-ene-1,2-dione: Lacks the methoxy group, leading to different chemical properties and reactivity.
3-Methoxy-4-[[4-(methyl)phenyl]amino]cyclobut-3-ene-1,2-dione: Substitution of the trifluoromethyl group with a methyl group, affecting its biological activity and stability.
Uniqueness
The presence of both a methoxy group and a trifluoromethylphenyl group in this compound imparts unique chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group can influence electronic properties and reactivity.
This compound’s distinct combination of functional groups makes it a valuable tool in various scientific and industrial applications, setting it apart from similar compounds.
Propiedades
IUPAC Name |
3-methoxy-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-19-11-8(9(17)10(11)18)16-7-4-2-6(3-5-7)12(13,14)15/h2-5,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVVZOXSVURFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C1=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12831152.png)


![1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12831158.png)







![(2R,2'R,3S,3'S,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-[4,8'-bichroman]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)](/img/structure/B12831227.png)

